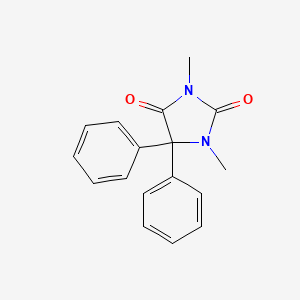

1,3-Dimethyl-5,5-diphenylimidazolidine-2,4-dione

Description

Overview of the Imidazolidine-2,4-dione Ring System in Organic Synthesis

The hydantoin (B18101) ring system is a versatile scaffold in organic synthesis due to its unique structural features, including two carbonyl groups, two nitrogen atoms, and multiple sites for substitution. nih.gov This allows for the creation of a diverse library of derivatives. The synthesis of the hydantoin core can be achieved through several classical methods.

One of the most notable methods is the Bucherer–Bergs reaction , which involves the reaction of a ketone or aldehyde with ammonium (B1175870) carbonate and potassium cyanide. researchgate.netceon.rs Another common approach is the Urech hydantoin synthesis , where an amino acid is reacted with potassium cyanate (B1221674). wikipedia.orgresearchgate.net Modern synthetic strategies often employ multi-component reactions and microwave-assisted protocols to improve efficiency and yield. researchgate.netorganic-chemistry.org For instance, a one-pot cyclization strategy using an alkyne group as a leaving group under basic conditions has been developed for the synthesis of hydantoins. organic-chemistry.org The versatility of these synthetic routes allows for the introduction of various substituents at different positions on the hydantoin ring, leading to a wide array of functionalized molecules.

Significance of Substituted Imidazolidine-2,4-dione Derivatives in Contemporary Chemical Research

The functionalization of the imidazolidine-2,4-dione scaffold has led to the development of numerous compounds with significant applications in various fields of chemical research, particularly in medicinal chemistry. nih.govchemicalbook.com The ability to easily introduce a variety of substituents makes the hydantoin ring a "privileged scaffold," meaning it can serve as a template for generating molecules that can interact with multiple biological targets. nih.govnih.gov

| Derivative Name | Substitution Pattern | Area of Research Interest |

| Phenytoin (B1677684) | 5,5-diphenyl | Anticonvulsant, Antiarrhythmic jddtonline.inforsc.orgbepls.com |

| Nitrofurantoin | N-substituted with a nitrofuran group | Antibacterial jddtonline.infonih.gov |

| Enzalutamide | N-substituted complex structure | Anticancer (Prostate) nih.govrsc.org |

| Iprodione | N-substituted with a dichlorophenyl group | Fungicide wikipedia.org |

| Dantrolene | N-substituted with a nitrophenyl group | Skeletal muscle relaxant jddtonline.info |

Specific Contextualization of 1,3-Dimethyl-5,5-diphenylimidazolidine-2,4-dione within Heterocyclic Chemistry

This compound is a specific derivative of the hydantoin scaffold. nih.gov Its structure is characterized by the presence of two phenyl groups at the C5 position and two methyl groups at the N1 and N3 positions of the imidazolidine-2,4-dione ring. nih.gov This compound is also known as N,N'-dimethylphenytoin.

The presence of the two phenyl groups at the C5 position, similar to phenytoin, is a key structural feature. nih.gov However, the methylation at both nitrogen atoms significantly alters the molecule's properties. The methyl groups replace the hydrogen atoms typically found at these positions in phenytoin, which eliminates the possibility of hydrogen bond donation from the ring nitrogens. This modification increases the lipophilicity of the molecule and can influence its metabolic stability and interactions with biological targets.

From a synthetic standpoint, this compound can be prepared from 5,5-diphenylimidazolidine-2,4-dione (phenytoin) through N-alkylation reactions. semanticscholar.org The specific placement of the dimethyl and diphenyl substituents provides a unique three-dimensional structure that is of interest in structure-activity relationship studies, particularly in the development of new derivatives with tailored properties. nih.gov

Below is a data table summarizing the key chemical properties of this compound. nih.gov

| Property | Value |

| Molecular Formula | C17H16N2O2 |

| Molar Mass | 280.32 g/mol |

| IUPAC Name | This compound |

| CAS Number | 6456-01-5 |

| Synonyms | Phenytoin di-Me, 1,3-Dimethyl-5,5-diphenyl-2,4-imidazolidinedione |

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethyl-5,5-diphenylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-18-15(20)17(19(2)16(18)21,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQYFZMVWTWUJKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(N(C1=O)C)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90335555 | |

| Record name | 1,3-dimethyl-5,5-diphenylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90335555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6456-01-5 | |

| Record name | 1,3-dimethyl-5,5-diphenylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90335555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 1,3 Dimethyl 5,5 Diphenylimidazolidine 2,4 Dione and Analogues

Nucleophilic Substitution Reactions on the Imidazolidine-2,4-dione Core

The imidazolidine-2,4-dione core is susceptible to nucleophilic substitution, primarily at the nitrogen atoms. semanticscholar.org The hydrogen atom at the N-3 position is notably acidic and can be readily deprotonated by a base, rendering the nitrogen atom nucleophilic. semanticscholar.orgaensiweb.net This reactivity is fundamental for synthesizing a variety of N-substituted derivatives.

N-Alkylation and N-Acylation Reactions

N-alkylation and N-acylation are among the most common modifications of the 5,5-diphenylimidazolidine-2,4-dione scaffold. semanticscholar.org These reactions typically target the N-3 position due to its imidic proton, which is more acidic than the N-1 proton.

N-Alkylation: The synthesis of N-alkylated derivatives, such as the title compound 1,3-Dimethyl-5,5-diphenylimidazolidine-2,4-dione, often starts from the parent 5,5-diphenylimidazolidine-2,4-dione. A general method for N-alkylation involves treating the hydantoin (B18101) with a base, such as potassium hydroxide (B78521) in ethanol (B145695), to form a clear solution of the corresponding salt. aensiweb.net Subsequent reaction with an alkyl halide introduces the alkyl group at the N-3 position. aensiweb.net This one-pot synthesis method is efficient for creating a variety of 3-substituted derivatives. aensiweb.netresearchgate.net

N-Acylation: Acyl groups can be introduced at the nitrogen positions to form N-acyl derivatives. For instance, 5,5-diphenylimidazolidine-2,4-dione reacts with acetyl chloride in the presence of pyridine (B92270) in an acetone (B3395972) solvent to yield 3-acetyl-5,5-diphenylimidazolidine-2,4-dione. semanticscholar.org This reaction demonstrates the nucleophilic character of the deprotonated nitrogen, which attacks the electrophilic carbonyl carbon of the acyl chloride. semanticscholar.org Similarly, N,N'-diacylated derivatives of related compounds like imidazolidine-2-thione have been synthesized, highlighting the potential for multiple acylations on the hydantoin ring system. nih.gov

| Product | Reaction Type | Reagents | Reference |

|---|---|---|---|

| 3-Acetyl-5,5-diphenylimidazolidine-2,4-dione | N-Acylation | Acetyl chloride, Pyridine, Acetone | semanticscholar.org |

| 3-(4-amino-phenyl)-5,5-diphenyl imidazolidine-2,4-dione | N-Alkylation | p-chloroaniline or p-bromoaniline, Potassium hydroxide, Ethanol | aensiweb.net |

| 3-Ethyl-5,5-diphenylimidazolidine-2,4-dione | N-Alkylation | Ethyl halide, Base | researchgate.net |

Modifications at the C-5 Position

The substituents at the C-5 position of the imidazolidine-2,4-dione ring are critical determinants of the molecule's pharmacological properties. Direct nucleophilic substitution at the C-5 position of a pre-formed 5,5-disubstituted ring is not a common synthetic route. Instead, modifications are typically achieved by synthesizing the hydantoin ring from different precursors already containing the desired C-5 substituents.

Classic synthetic routes such as the Bucherer-Bergs reaction utilize various aldehydes and ketones to construct the hydantoin scaffold, thereby introducing diversity at the C-5 position from the outset. ceon.rs For example, the synthesis of analogues like (±)-3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione is accomplished through the reaction of C-4-Methylphenylglycine with phenyl isocyanate, building the ring with the desired C-5 aryl group already in place. nih.govresearchgate.netmdpi.com

| C-5 Substituted Product | Key Precursors | Synthetic Approach | Reference |

|---|---|---|---|

| 5,5-Diphenylimidazolidine-2,4-dione | Benzil (B1666583), Urea (B33335) | Condensation/Rearrangement | bepls.com |

| (±)-3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione | C-4-Methylphenylglycine, Phenyl isocyanate | Cyclization of amino acid derivative | nih.gov |

| (±)3-Phenyl-5-(4-methoxyphenyl)-imidazolidine-2,4-dione | C-4-Methoxyphenylglycine, Phenyl isocyanate | Cyclization of amino acid derivative | nih.gov |

| 5-Ethyl-5-phenethylimidazolidine-2,4-dione | Ketone precursor, KCN, (NH4)2CO3 | Bucherer-Bergs reaction | ceon.rsresearchgate.net |

Condensation Reactions of Imidazolidine-2,4-dione Derivatives

Condensation reactions are pivotal in both the synthesis and derivatization of imidazolidine-2,4-diones. While the 5,5-diphenyl substitution pattern of the target compound precludes direct condensation at the C-5 position due to the absence of an active methylene (B1212753) group, derivatives can be functionalized to undergo subsequent condensation reactions.

Reactions with Aldehydes and Ketones

The primary involvement of aldehydes and ketones in the context of 5,5-diphenylimidazolidine-2,4-dione is as precursors for its synthesis. The condensation of benzil (a diketone) with urea is a key method for forming the 5,5-diphenylhydantoin ring. bepls.com This reaction proceeds via an intramolecular cyclization and a pinacol-type rearrangement. bepls.com More broadly, the Bucherer-Bergs reaction provides a general route to a wide array of 5,5-disubstituted hydantoins from various aldehydes and ketones. ceon.rs

Derivatives of the core hydantoin structure can be designed to react further with carbonyl compounds. A prominent example involves converting the hydantoin into a hydrazide, which can then readily condense with aldehydes and ketones. nih.gov

Formation of Schiff Bases

Schiff base derivatives of 5,5-diphenylimidazolidine-2,4-dione can be synthesized by first introducing a reactive hydrazide moiety onto the core structure. nih.gov This is typically achieved by alkylating the N-3 position with an ester-containing group, such as ethyl bromoacetate, in the presence of a base like potassium carbonate. nih.gov The resulting ester is then treated with hydrazine (B178648) hydrate (B1144303) to form the key intermediate, 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetohydrazide. nih.gov

This hydrazide derivative serves as a versatile platform for creating a library of Schiff bases. It readily undergoes condensation reactions with a wide range of substituted aromatic and aliphatic ketones at room temperature. nih.gov The formation of the hydrazide-hydrazone linkage (-CO-NH-N=C) is confirmed by spectroscopic methods. nih.gov Another related transformation is the Mannich reaction, where 5,5-diphenylimidazolidine-2,4-dione reacts with paraformaldehyde and a substituted aniline (B41778) to yield 3-substituted derivatives, forming a methylene bridge between the hydantoin nitrogen and the aniline nitrogen. aensiweb.netresearchgate.net

| Step 1: Intermediate Synthesis | Reagents |

|---|---|

| Ethyl (5,5-diphenylhydantoin-3-yl)acetate | 5,5-diphenylhydantoin, Ethyl bromoacetate, K2CO3 |

| 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetohydrazide | Ethyl (5,5-diphenylhydantoin-3-yl)acetate, Hydrazine hydrate |

| Step 2: Schiff Base Formation | Reactant Ketone |

| Condensation with Hydrazide Intermediate | Various substituted ketones (e.g., acetophenone (B1666503) derivatives) |

Halogenation and Reduction Transformations

The imidazolidine-2,4-dione ring can also undergo halogenation and reduction reactions, further expanding its chemical diversity.

Halogenation: The nitrogen atoms of the 5,5-diphenylimidazolidine-2,4-dione ring can be halogenated. Treatment of the parent compound with a 10% sodium hypochlorite (B82951) solution leads to the formation of N-chloro derivatives. semanticscholar.org Depending on the stoichiometry and reaction conditions, this can yield 1-chloro or 1,3-dichloro-5,5-diphenylimidazolidine-2,4-dione. semanticscholar.org The resulting 1,3-dichloro derivative has been observed to be reactive enough to chlorinate the methyl groups of the NMR solvent DMSO-d6. semanticscholar.org

Reduction: The literature also reports reduction as a possible transformation for 5,5-diphenylimidazolidine-2,4-dione derivatives. semanticscholar.org However, detailed examples of the reduction of the carbonyl groups within the core ring are not extensively described, suggesting the ring is relatively stable to typical reducing conditions. The term may also refer to the reduction of substituents attached to the main hydantoin scaffold.

| Product | Reagent | Reaction Conditions |

|---|---|---|

| 1,3-Dichloro-5,5-diphenylimidazolidine-2,4-dione | 10% Sodium hypochlorite | Stirring for 1 hour, followed by acidification |

| 1-Chloro-3-methyl-5,5-diphenylimidazolidine-2,4-dione | 10% Sodium hypochlorite | Reaction with 3-methyl-5,5-diphenylimidazolidine-2,4-dione |

Introduction of Complex Substructures via Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools in organic synthesis, facilitating the formation of carbon-carbon and carbon-heteroatom bonds to construct complex molecules from simpler precursors. rsc.orgnih.gov For the imidazolidine-2,4-dione scaffold, these reactions provide a direct pathway to introduce diverse and complex substructures, particularly aryl and heteroaryl moieties, which are crucial for modulating pharmacological activity.

One of the prominent methods for functionalizing the hydantoin ring is through N-arylation. The Chan-Lam coupling reaction, for instance, offers an efficient route for this transformation. Research has demonstrated a highly regioselective N-arylation of hydantoins at the N3 position using a copper(II) fluoride/methanol (B129727) (CuF₂/MeOH) catalytic system. organic-chemistry.orgacs.org This method effectively couples various substituted aryl and heteroaryl boronic acids with the hydantoin core under mild, ligand-free, and base-free conditions at room temperature and open to the air. organic-chemistry.orgacs.org The reaction proceeds through the formation of a regioselective Cu(II)-hydantoin complex, followed by transmetallation and reductive elimination. organic-chemistry.org Density functional theory (DFT) calculations have suggested that both the hydantoin substrate and methanol play key roles in stabilizing the catalytically active copper species. acs.org This approach is not only efficient, yielding excellent product quantities, but also showcases broad functional group tolerance. organic-chemistry.org

Beyond C-N coupling, palladium- and nickel-catalyzed reactions, such as the Suzuki-Miyaura coupling, are instrumental in forming C-C bonds, enabling the synthesis of biaryl compounds. nih.gov While direct C-H activation and arylation of the phenyl rings on 5,5-diphenylimidazolidine-2,4-dione are conceptually feasible, much of the documented work involves coupling reactions on aryl halides attached to a core structure to introduce new phenyl groups. nih.gov These ligand-free or monoligated palladium(0) catalyzed reactions are attractive for their cost-effectiveness and sustainability, representing a significant area of development in modern organic synthesis. rsc.orgnih.gov

The table below summarizes key coupling reactions applicable to the derivatization of the imidazolidine-2,4-dione scaffold.

Table 1: Coupling Reactions for Imidazolidine-2,4-dione Derivatization

| Reaction Type | Catalyst System | Substrates | Position of Substitution | Substructure Introduced | Reference(s) |

|---|---|---|---|---|---|

| Chan-Lam Coupling | CuF₂/MeOH | Hydantoins, Aryl/Heteroaryl Boronic Acids | N3 | Aryl, Heteroaryl | organic-chemistry.org, acs.org |

| Suzuki-Miyaura Coupling | Pd or Ni-based catalysts | Aryl Halides, Arylboronic Acids | C-Ar (on existing aryl group) | Biaryl | nih.gov |

Rearrangement Reactions of Imidazolidine-2,4-dione Derivatives

Rearrangement reactions are fundamental in organic chemistry, often enabling the formation of complex cyclic structures from acyclic or simpler cyclic precursors. The synthesis of the 5,5-diphenylimidazolidine-2,4-dione core, the parent structure of the title compound, is a classic example that involves a key intramolecular rearrangement step.

The most established method for synthesizing 5,5-diphenylimidazolidine-2,4-dione (phenytoin) is the Biltz synthesis. neliti.combepls.com This reaction involves the base-catalyzed condensation of benzil with urea. bepls.com The mechanism is notable because it proceeds via an intramolecular cyclization to form a heterocyclic pinacol-like intermediate. This intermediate is unstable and subsequently undergoes a rearrangement analogous to the benzilic acid or pinacol (B44631) rearrangement. neliti.combepls.com

During this critical step, a 1,2-phenyl shift occurs, where one of the phenyl groups migrates from one carbon atom to the adjacent carbonyl carbon. This migration results in the formation of the stable 5,5-diphenyl substituted imidazolidine-2,4-dione ring system. bepls.com The reaction is typically initiated with a base, such as sodium hydroxide, and concluded by acidification, which facilitates the final rearrangement and product formation. neliti.combepls.com This synthetic route highlights how a molecular rearrangement is integral to creating the characteristic gem-diphenyl substitution pattern at the C5 position of the hydantoin ring.

The table below outlines the key transformation in the Biltz synthesis involving the rearrangement.

Table 2: Benzilic Acid-Type Rearrangement in the Biltz Synthesis

| Step | Reactants | Key Intermediate | Rearrangement Type | Product | Reference(s) |

|---|

Advanced Spectroscopic Characterization and Structural Analysis of 1,3 Dimethyl 5,5 Diphenylimidazolidine 2,4 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1,3-Dimethyl-5,5-diphenylimidazolidine-2,4-dione, both ¹H and ¹³C NMR spectra offer definitive proof of its structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the two phenyl rings and the methyl protons of the two N-methyl groups. The protons on the phenyl rings typically appear as a complex multiplet in the aromatic region (approximately 7.2-7.5 ppm). The two N-methyl groups, being chemically equivalent, give rise to a sharp singlet in the upfield region, typically around 3.0 ppm. The integration of these signals confirms the ratio of aromatic to methyl protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the molecular structure by revealing the number of distinct carbon environments. Key resonances include those for the carbonyl carbons (C2 and C4) of the imidazolidine-2,4-dione ring, which are expected in the downfield region (around 170-180 ppm). The quaternary carbon at the 5-position (C5), bonded to the two phenyl groups, also shows a characteristic chemical shift. The carbons of the phenyl rings will appear in the aromatic region (typically 120-140 ppm), and the methyl carbons will be observed in the upfield region (around 25-35 ppm). For the parent compound, 5,5-diphenylimidazolidine-2,4-dione, the ¹³C NMR spectrum in DMSO-d6 shows signals at 174.91, 156.09, 139.99, 128.57, 128.10, 126.66, and 70.30 ppm. nist.gov The methylation at N1 and N3 in this compound would lead to the appearance of signals for the methyl carbons and shifts in the resonances of the adjacent carbonyl and nitrogen-bearing carbons.

Table 1: Representative NMR Data for Imidazolidine-2,4-dione Derivatives | Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | | :--- | :--- | :--- | :--- | :--- | | 1,3-Diphenyl-2-thioxoimidazolidine-4,5-dione | ¹H | multiplet | Aromatic protons | | 3-Phenyl-2-(phenylimino)thiazolidine-4,5-dione | ¹H | multiplet | Aromatic protons | | Ethyl ((4-methoxyphenyl)carbamothioyl)glycinate | ¹H | 7.26 - 7.22 | m | Aromatic protons | | | | 7.04 - 6.99 | m | Aromatic protons | | | | 4.77 | s | NCH₂ | | | | 4.27 | q | COOCH₂CH₃ | | | | 3.85 | s | OCH₃ | | | | 1.31 | t | COOCH₂CH₃ | | | ¹³C | 179.9, 165.9, 160.6, 154.8, 154.4, 129.2, 123.9, 114.9, 62.6, 55.7, 42.7, 14.2 | | | | 1-Allylthiourea derivative | ¹H | 9.11 | br. s | NH | | | | 5.83 | ddt | CH | | | | 5.34 - 5.27 | m | =CH₂ | | | | 4.54 | d | NCH₂ |

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl groups and the aromatic rings.

The most prominent features in the IR spectrum would be the strong absorption bands corresponding to the stretching vibrations of the two carbonyl (C=O) groups in the imidazolidine-2,4-dione ring. These are typically observed in the region of 1700-1780 cm⁻¹. For the parent compound, 5,5-diphenylimidazolidine-2,4-dione, characteristic IR peaks (KBr) are observed at 3260, 3200 (N-H stretching), 1770, 1745, and 1722 cm⁻¹ (C=O stretching). nist.gov The absence of the N-H stretching bands in the spectrum of the 1,3-dimethyl derivative would be a clear indication of successful methylation at both nitrogen atoms. Additionally, the spectrum will display bands corresponding to C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹) and the methyl groups (around 2850-2960 cm⁻¹), as well as C=C stretching vibrations of the phenyl rings (around 1450-1600 cm⁻¹).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, the molecular formula is C₁₇H₁₆N₂O₂, corresponding to a molecular weight of 280.32 g/mol .

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 280. The fragmentation pattern would likely involve the loss of methyl groups, carbonyl groups, and cleavage of the imidazolidine (B613845) ring. Common fragments would include those corresponding to the diphenylmethyl cation and other stable fragments arising from the rearrangement and cleavage of the heterocyclic ring.

X-ray Diffraction (XRD) for Solid-State Structural Determination

Table 2: Crystallographic Data for Related Imidazolidine-2,4-dione Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

|---|---|---|---|---|---|---|---|---|---|

| 3-Ethyl-5,5-diphenylimidazolidine-2,4-dione | C₁₇H₁₆N₂O₂ | Monoclinic | P2/n | 6.2175 | 15.5036 | 15.3736 | 98.012 | 1467.45 | 4 |

| 3-Methyl-5,5-diphenylimidazolidine-2,4-dione | C₁₆H₁₄N₂O₂ | Monoclinic | P2₁/n | 6.2328 | 15.7965 | 13.4448 | 95.256 | 1318.16 | 4 |

| 3-Amino-5,5-diphenylimidazolidine-2,4-dione | C₁₅H₁₃N₃O₂ | Monoclinic | P2₁/c | 20.1565 | 6.1651 | 20.3250 | 97.781 | 2502.47 | 8 |

| 3-Octyl-5,5-diphenylimidazolidine-2,4-dione | C₂₃H₂₈N₂O₂ | Orthorhombic | Pbca | 10.713 | 15.689 | 24.485 | - | 4115.2 | 8 |

Chromatographic Methods for Purity and Isomer Separation (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture, making it indispensable for assessing the purity of synthesized compounds like this compound.

A typical HPLC method for this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The purity of the compound can be determined by the presence of a single major peak in the chromatogram, with the area of this peak being proportional to its concentration. The retention time of the peak under specific chromatographic conditions serves as a characteristic identifier for the compound. For related hydantoin (B18101) derivatives, HPLC methods have been successfully developed for quantitative analysis, often utilizing an octadecylsilanized silica (B1680970) column. Such methods can be adapted and optimized for the analysis of this compound to ensure its purity and to separate it from any starting materials, by-products, or potential isomers.

Applications of 1,3 Dimethyl 5,5 Diphenylimidazolidine 2,4 Dione and Its Derivatives in Chemical Science and Technology Non Prohibited

Role as Versatile Synthetic Intermediates and Scaffolds in Organic Synthesis

The 1,3-Dimethyl-5,5-diphenylimidazolidine-2,4-dione molecule, a derivative of the well-known compound phenytoin (B1677684), serves as a valuable scaffold in organic synthesis. The core imidazolidine-2,4-dione (or hydantoin) structure is a privileged motif in medicinal chemistry due to its presence in numerous biologically active compounds. The synthesis of this compound is typically achieved through the N-alkylation of 5,5-diphenylimidazolidine-2,4-dione. This methylation can be accomplished using reagents such as dimethyl sulfate (B86663) in an alkaline medium.

The rigid, sterically defined framework of this compound makes it an attractive starting point for the synthesis of more complex molecules. The phenyl groups at the C-5 position provide a bulky, hydrophobic domain, while the methylated nitrogen atoms at N-1 and N-3 offer chemical stability and prevent the formation of hydrogen bonds at these positions, which can be advantageous in directing other chemical transformations.

Derivatives of the parent 5,5-diphenylimidazolidine-2,4-dione are extensively used to create new chemical entities with potential therapeutic applications. Common synthetic transformations involving this scaffold include nucleophilic substitution and Mannich reactions at the N-H positions of the parent compound. While this compound lacks the reactive N-H protons for such reactions, its synthesis from the parent hydantoin (B18101) is a key step in creating derivatives where specific N-alkylation is desired.

Furthermore, the hydantoin scaffold is instrumental in the synthesis of α,α-disubstituted α-amino acids. These non-natural amino acids are of significant interest as they can be incorporated into peptides to induce specific conformations or to enhance metabolic stability. The general strategy involves the use of a hydantoin as a protecting group and a template to control stereochemistry during the introduction of substituents at the α-carbon. Although detailed studies specifically utilizing the 1,3-dimethyl derivative for this purpose are not extensively documented, the underlying chemistry of the hydantoin ring is central to this application.

Development of Advanced Materials

The unique structural features of the imidazolidine-2,4-dione core have led to its exploration in the development of advanced materials.

Incorporation into Polymeric Systems

While specific studies detailing the incorporation of this compound into polymeric systems are limited, research on its parent compound, 5,5-diphenylimidazolidine-2,4-dione (phenytoin), and its derivatives suggests potential applications in this area. Notably, phenytoin derivatives have been identified as foundational materials for the creation of high-performance, weather-resistant, and high-temperature stable epoxy resins bepls.com.

The general approach to creating such polymers involves functionalizing the hydantoin ring to enable its polymerization or incorporation into a polymer backbone. For instance, the presence of reactive sites on the hydantoin core allows for its integration into polymer chains, imparting the desirable properties of the heterocyclic unit to the final material. The thermal stability and rigidity of the diphenylhydantoin moiety can contribute to the development of polymers with enhanced thermal and mechanical properties.

The table below summarizes the potential role of hydantoin derivatives in polymer synthesis.

| Polymer Type | Role of Hydantoin Derivative | Potential Properties of the Resulting Polymer |

|---|---|---|

| Epoxy Resins | Serves as a core monomer or cross-linking agent. | High thermal stability, weather resistance, improved mechanical strength. |

Exploration in Supramolecular Assemblies

The study of supramolecular assemblies of this compound is an area of scientific interest, primarily due to the molecule's potential for forming ordered structures through non-covalent interactions. However, it is crucial to note that the methylation at both the N-1 and N-3 positions significantly alters its hydrogen bonding capabilities compared to its parent compound, 5,5-diphenylimidazolidine-2,4-dione.

The parent compound possesses two N-H groups that can act as hydrogen bond donors, and two carbonyl oxygens that can act as hydrogen bond acceptors. This allows for the formation of robust hydrogen-bonded networks, leading to well-defined crystal structures and supramolecular assemblies. For instance, in the crystal structure of related compounds like 3-amino-5,5-diphenylimidazolidine-2,4-dione, extensive N-H···O hydrogen bonds are observed, which dictate the packing of the molecules in the solid state.

In contrast, this compound lacks N-H protons and therefore cannot act as a hydrogen bond donor. Its supramolecular chemistry would be governed by weaker interactions such as C-H···O and C-H···π interactions, as well as π-π stacking of the phenyl rings. The absence of strong, directional hydrogen bonds would likely lead to different packing arrangements in the solid state compared to its non-methylated or mono-methylated analogues. This difference can be exploited to fine-tune the crystal engineering of materials based on the imidazolidine-2,4-dione scaffold.

Corrosion Inhibition Studies Utilizing Imidazolidine-2,4-dione Structures

The use of organic molecules as corrosion inhibitors is a well-established strategy to protect metallic surfaces from degradation. Imidazolidine (B613845) derivatives have emerged as effective corrosion inhibitors, particularly for mild steel in acidic environments. The inhibitory action of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosion process.

Research has demonstrated the corrosion inhibition potential of compounds structurally related to this compound. For example, studies on 5,5-diphenylimidazolidine-2,4-dione have shown that it acts as an effective mixed-type inhibitor for mild steel in hydrochloric acid solution. Its inhibition efficiency increases with concentration, and the adsorption of the inhibitor molecules on the steel surface follows the Langmuir adsorption isotherm. This suggests the formation of a monolayer of the inhibitor on the metal.

Similarly, 3-methyl-5,5'-diphenylimidazolidine-2,4-dione has also been investigated as a corrosion inhibitor for mild steel in acidic media, showing significant inhibition efficiency. The mechanism of inhibition is believed to involve the interaction of the heteroatoms (nitrogen and oxygen) and the π-electrons of the phenyl rings with the vacant d-orbitals of the iron atoms on the steel surface.

For this compound, it is hypothesized that it would also exhibit corrosion inhibition properties. The presence of the electron-rich nitrogen and oxygen atoms, along with the aromatic rings, provides the necessary chemical features for adsorption onto a metal surface. The methylation at the N-1 and N-3 positions may influence its solubility and the orientation of its adsorption on the metal surface, which in turn could affect its inhibition efficiency.

The following table presents a summary of research findings on the corrosion inhibition properties of related imidazolidine-2,4-dione derivatives.

| Compound | Metal | Corrosive Medium | Inhibition Efficiency | Type of Inhibitor |

|---|---|---|---|---|

| 5,5-diphenylimidazolidine-2,4-dione | Mild Steel | 1 M HCl | Increases with concentration | Mixed-type |

| 3-methyl-5,5'-diphenylimidazolidine-2,4-dione | Mild Steel | 1 M HCl | Up to 89% at 10⁻³ M | Mixed-type |

Catalysis in Organic Reactions

The broader family of imidazolidine-containing compounds has seen significant application in the field of organocatalysis. Notably, chiral imidazolidinone catalysts, often referred to as MacMillan catalysts, are widely used to effect a variety of enantioselective transformations. These catalysts typically operate by forming a transient iminium ion with α,β-unsaturated aldehydes, which lowers the LUMO of the substrate and facilitates reactions such as Diels-Alder, Friedel-Crafts alkylations, and Michael additions.

However, it is important to distinguish these catalytic imidazolidinones from this compound. The catalytic activity of MacMillan-type catalysts stems from the specific structural features of the imidazolidinone ring, which are not present in the 2,4-dione structure of the compound .

Based on a review of the available scientific literature, there is currently no documented application of this compound as a catalyst in organic reactions. Its chemical structure, with two carbonyl groups and lacking the specific functionalities of known imidazolidine-based organocatalysts, does not readily suggest a catalytic role in common organic transformations.

Future Research Directions and Challenges in 1,3 Dimethyl 5,5 Diphenylimidazolidine 2,4 Dione Chemistry

Development of Novel and Highly Efficient Synthetic Methodologies

The classical synthesis of the parent compound, 5,5-diphenylimidazolidine-2,4-dione (phenytoin), often involves the base-catalyzed condensation of benzil (B1666583) and urea (B33335). bepls.com Subsequent N-methylation provides a route to 1,3-Dimethyl-5,5-diphenylimidazolidine-2,4-dione. However, these traditional methods present opportunities for improvement in terms of yield, reaction conditions, and environmental impact.

Future research will likely focus on developing more streamlined and efficient synthetic protocols. One-pot syntheses, where precursors are converted to the final methylated product without isolating intermediates, represent a significant goal. aensiweb.net Challenges in this area include controlling the selectivity of methylation and minimizing side-product formation. The exploration of green chemistry principles, such as using environmentally benign solvents like water and less hazardous reagents, is another critical direction. bepls.com Research into microwave-assisted synthesis could also provide a pathway to drastically reduce reaction times and improve energy efficiency.

| Potential Synthetic Strategy | Objective | Key Challenges |

| One-Pot Synthesis | Combine precursor reaction and N,N'-dimethylation into a single step to improve process efficiency. | Controlling chemoselectivity; avoiding partially methylated or other side products. |

| Green Chemistry Approaches | Utilize eco-friendly solvents (e.g., water, ethanol) and bases (e.g., K2CO3) to reduce environmental impact. bepls.com | Maintaining high yields and purity under greener conditions. |

| Microwave-Assisted Synthesis | Employ microwave irradiation to accelerate reaction rates and potentially improve yields. | Optimizing reaction parameters (temperature, time, power) for consistent results. |

| Novel Precursor Pathways | Investigate alternative starting materials to circumvent the limitations of the traditional benzil-urea condensation. | Availability and cost of alternative precursors; development of entirely new reaction mechanisms. |

Exploration of Undiscovered Reactivity Patterns

The reactivity of the parent hydantoin (B18101) ring is often centered on the nucleophilic character of the nitrogen atoms. researchgate.net In this compound, these positions are blocked by methyl groups, thus shifting the focus to other reactive sites within the molecule. Future research is needed to systematically explore the reactivity of the carbonyl groups and the attached phenyl rings.

Potential areas of investigation include:

Carbonyl Group Chemistry: Investigating reactions such as reductions, additions of organometallic reagents, and Wittig-type reactions at the C2 and C4 carbonyl positions could lead to a diverse array of new derivatives with unique structures and properties.

Electrophilic Aromatic Substitution: The two phenyl rings at the C5 position are potential sites for electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions). This would allow for the introduction of various functional groups, profoundly altering the molecule's electronic and steric properties.

Ring-Opening Reactions: Studying the stability of the imidazolidine-2,4-dione ring under harsh conditions (e.g., strong acid or base hydrolysis) could reveal pathways to novel acyclic structures.

| Reactive Site | Potential Reaction Type | Anticipated Outcome |

| C2/C4 Carbonyls | Reduction, Grignard Addition | Formation of hydroxylated or alkylated derivatives. |

| C5 Phenyl Rings | Electrophilic Aromatic Substitution | Functionalization of the aryl groups to tune properties. |

| Imidazolidine (B613845) Ring | Hydrolysis, Reductive Cleavage | Ring-opening to generate novel diamide (B1670390) or amino acid derivatives. |

Advanced Computational Modeling for Mechanism Elucidation and Property Prediction

Computational chemistry offers powerful tools for understanding complex chemical systems without the need for extensive empirical experimentation. For this compound, advanced computational modeling can provide invaluable insights. Crystal structure analyses of related N-substituted 5,5-diphenylimidazolidine-2,4-diones have already provided precise geometric data. researchgate.netresearchgate.net

Future computational studies could employ methods like Density Functional Theory (DFT) to:

Elucidate Reaction Mechanisms: Model the transition states and reaction pathways for both existing and proposed synthetic routes to identify rate-limiting steps and optimize conditions.

Predict Spectroscopic Properties: Calculate theoretical NMR, IR, and UV-Vis spectra to aid in the characterization of newly synthesized derivatives.

Forecast Physicochemical Properties: Predict properties such as molecular orbital energies, electronic distribution, and steric profiles, which are crucial for designing molecules for specific material science applications.

| Computational Method | Application Area | Expected Insight |

| Density Functional Theory (DFT) | Mechanism Elucidation | Energy profiles of reaction pathways, transition state geometries. |

| Time-Dependent DFT (TD-DFT) | Property Prediction | Simulation of UV-Vis spectra and electronic transitions. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Reactivity Analysis | Mapping of electron density to predict sites for nucleophilic/electrophilic attack. |

| Molecular Dynamics (MD) | Material Science | Simulation of bulk properties and intermolecular interactions in condensed phases. |

Expansion into Novel Non-Biological Material Science Applications

While the hydantoin scaffold is primarily known for its biological activity, derivatives have been identified as key components in the preparation of advanced materials. bepls.com Specifically, phenytoin (B1677684) derivatives have been noted as foundational materials for high-stability epoxy resins and have found use in consumer products like photographic films. bepls.com

This precedent suggests a significant, yet largely unexplored, potential for this compound in material science. Future research should focus on leveraging its rigid, thermally stable core structure. Key research directions include:

Polymer Chemistry: Incorporating the molecule as a monomer or a cross-linking agent to create novel polymers. The rigidity of the diphenylhydantoin core could impart high thermal stability and mechanical strength to materials like polyimides or polyesters.

Organic Electronics: Modifying the phenyl rings with electron-donating or -withdrawing groups to tune the molecule's electronic properties for potential applications in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

High-Performance Resins: Developing new formulations for epoxy resins and other thermosets where this compound enhances properties such as temperature resistance, weather proofing, and chemical stability. bepls.com

Stereoselective Synthesis of Chiral Derivatives

The this compound molecule is achiral due to the presence of two identical phenyl groups at the C5 position. A significant and challenging frontier in its chemistry is the development of chiral analogues. By synthesizing derivatives where the two aryl groups at C5 are different (e.g., a phenyl group and a substituted phenyl or other aryl group), the C5 carbon becomes a stereocenter.

The primary challenge lies in controlling the stereochemistry during synthesis. Future research will need to focus on:

Asymmetric Catalysis: Developing catalytic methods that can stereoselectively construct the C5 quaternary stereocenter. This could involve chiral phase-transfer catalysts or transition-metal catalysts with chiral ligands.

Use of Chiral Auxiliaries: Employing chiral auxiliaries attached to the precursors to direct the stereochemical outcome of the ring-forming reaction, followed by removal of the auxiliary.

Chiral Precursors: Starting from enantiomerically pure building blocks, such as chiral amino acids, to construct the desired stereoisomer. mdpi.comnih.gov

The successful stereoselective synthesis of such chiral derivatives would open the door to applications in chiral recognition, asymmetric catalysis, and advanced optical materials.

Q & A

Q. What are the optimal synthetic conditions for achieving high yield and purity of 1,3-Dimethyl-5,5-diphenylimidazolidine-2,4-dione?

- Methodological Answer : The compound can be synthesized via alkylation of 5,5-diphenylimidazolidine-2,4-dione using methyl bromide in dimethylformamide (DMF) under reflux, with potassium carbonate (K₂CO₃) as a base. Key parameters include:

- Reaction Time : 3 hours (prolonged heating may degrade sensitive functional groups) .

- Solvent Choice : Absolute DMF ensures anhydrous conditions, minimizing side reactions.

- Purification : Recrystallization from ethanol removes unreacted starting materials and salts .

- Yield Optimization : Monitor reaction completion via TLC and adjust stoichiometry (1.3 equivalents of K₂CO₃ ensures full deprotonation) .

Q. Which characterization techniques are critical for structural confirmation?

- Methodological Answer : Combine multiple techniques:

- X-Ray Crystallography : Resolves bond lengths (e.g., C–N: ~1.38 Å, C=O: ~1.21 Å) and torsion angles (e.g., imidazolidine ring puckering) .

- NMR Spectroscopy : ¹H NMR identifies methyl protons (δ ~3.0–3.5 ppm) and aromatic protons (δ ~7.2–7.6 ppm). ¹³C NMR confirms carbonyl carbons (δ ~170–175 ppm) .

- IR Spectroscopy : Validate carbonyl stretches (ν ~1750–1700 cm⁻¹) and N–H absence (if fully methylated) .

Advanced Research Questions

Q. How can computational modeling predict crystal packing and intermolecular interactions?

- Methodological Answer : Use density functional theory (DFT) or molecular mechanics to simulate crystal structures. Key steps:

- Symmetry Analysis : Leverage crystallographic symmetry codes (e.g., P2₁ space group with translations like x+1, y, z) to model hydrogen-bonded networks or C–H⋯π interactions .

- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., H⋯O vs. H⋯C contacts) using software like CrystalExplorer .

- Validation : Compare simulated unit cell parameters (e.g., a = 8.54 Å, β = 91.07°) with experimental data .

Q. How should researchers address contradictions in pharmacological data across derivatives?

- Methodological Answer : Contradictions often arise from substituent effects or assay variability. Mitigate via:

- Structural-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing methyl with hexyl groups) and correlate with bioactivity .

- Standardized Assays : Use consistent cell lines (e.g., HEK293 for CNS activity) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

- Statistical Validation : Apply ANOVA to differentiate true activity from noise in dose-response curves .

Q. What experimental design principles optimize functionalization at the 3-position?

- Methodological Answer : To introduce substituents (e.g., acetyl or phenoxy groups):

- Nucleophilic Substitution : React 3-chloroacetyl intermediates with substituted phenols in DMF/K₂CO₃ (50–55°C, 24–26 hours) .

- Factorial Design : Vary temperature, solvent polarity, and catalyst (e.g., KI) to maximize yield. For example, a 2³ design identifies optimal conditions .

- Monitoring : Use HPLC to track intermediate formation and minimize side products .

Data Analysis and Validation

Q. How can researchers resolve discrepancies between NMR and crystallographic data?

- Methodological Answer : Discrepancies (e.g., unexpected diastereomers or conformers) require:

- Dynamic NMR : Detect rotational barriers in solution (e.g., imidazolidine ring flipping) .

- Cross-Validation : Compare experimental bond angles (e.g., N–C–N ~109°) with DFT-optimized geometries .

- Powder XRD : Confirm polymorphism or amorphous content if recrystallization yields inconsistent spectra .

Tables for Key Parameters

| Characterization Technique | Key Metrics | Diagnostic Utility | Reference |

|---|---|---|---|

| X-Ray Crystallography | Space group P2₁ | Resolves stereochemistry | |

| ¹H NMR | δ 3.0–3.5 ppm (CH₃) | Confirms methylation efficiency |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.